

Spectroscopic and Synthetic Profile of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

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Compound of Interest	
Compound Name:	2-Ethoxybenzamidine hydrochloride
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This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of **2-Ethoxybenzamidine hydrochloride** (CAS No: 18637-00-8).^{[1][2]} As a key intermediate and a known impurity in the synthesis of pharmacologically active compounds such as Vardenafil, a comprehensive understanding of its analytical profile is crucial for quality control and regulatory purposes.^[2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a representative synthetic protocol.

Physicochemical Properties

Property	Value	Reference
CAS Number	18637-00-8	[1]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O	[1]
Molecular Weight	200.67 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Melting Point	132 - 137 °C	[3]
Storage	2-8°C, Hygroscopic, Under Inert Atmosphere	[2]

Spectroscopic Data

While direct experimental spectra for **2-Ethoxybenzamidine hydrochloride** are not publicly available in detail, the following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as 2-ethoxybenzamide, benzamidine hydrochloride, and general principles of spectroscopy.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.5	Singlet (broad)	2H	-NH ₂ (Amidinium)
~9.2	Singlet (broad)	2H	-NH ₂ (Amidinium)
~7.8	Doublet of doublets	1H	Ar-H
~7.6	Triplet of doublets	1H	Ar-H
~7.2	Triplet	1H	Ar-H
~7.1	Doublet	1H	Ar-H
~4.2	Quartet	2H	-O-CH ₂ -CH ₃
~1.4	Triplet	3H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~165	C=N (Amidinium)
~156	Ar-C-O
~134	Ar-C-H
~130	Ar-C-H
~121	Ar-C-H
~118	Ar-C (ipso)
~114	Ar-C-H
~64	-O-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Strong, Broad	N-H stretching (Amidinium)
3050-3000	Medium	C-H stretching (Aromatic)
2980-2850	Medium	C-H stretching (Aliphatic)
~1670	Strong	C=N stretching (Amidinium)
~1600, ~1480	Medium-Strong	C=C stretching (Aromatic)
~1250	Strong	C-O stretching (Aryl ether)

MS (Mass Spectrometry) Data (Predicted)

m/z	Ion
165.09	[M-HCl+H] ⁺ (protonated free base)
148.07	[M-HCl-NH ₃ +H] ⁺
121.06	[C ₇ H ₅ O ₂] ⁺
120.08	[C ₈ H ₁₀ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **2-Ethoxybenzamidine hydrochloride**.

Synthesis of 2-Ethoxybenzamidine Hydrochloride

A reported method for the synthesis of **2-Ethoxybenzamidine hydrochloride** involves a multi-step process starting from o-hydroxybenzonitrile.[10]

- Ethylation of o-hydroxybenzonitrile: o-hydroxybenzonitrile is reacted with an ethylating agent in acetone containing an acid-binding agent (e.g., potassium carbonate) under reflux to yield o-ethoxybenzonitrile.[10]

- Formation of o-ethoxybenzamide oxime: The resulting o-ethoxybenzonitrile is then refluxed with hydroxylamine hydrochloride in ethanol.[10]
- Reduction to **2-Ethoxybenzamidine hydrochloride**: After the removal of ethanol, hydrochloric acid is added, and a reduction is carried out at room temperature using iron or zinc powder to yield **2-Ethoxybenzamidine hydrochloride**.[10]

NMR Spectroscopy

A sample of **2-Ethoxybenzamidine hydrochloride** (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

FT-IR Spectroscopy

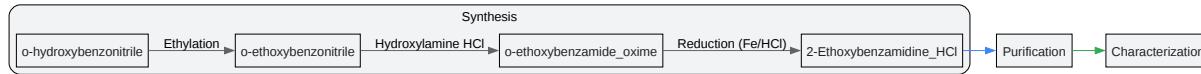
The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis can be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The spectrum is acquired in positive ion mode to observe the protonated molecule of the free base.

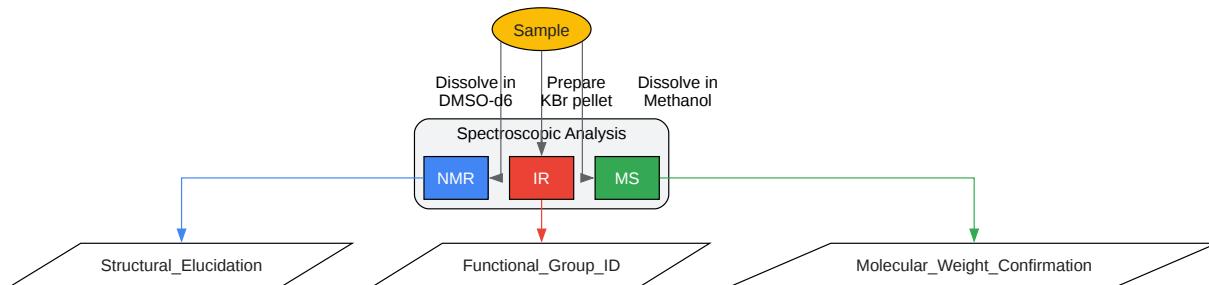
Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analytical characterization workflow for **2-Ethoxybenzamidine hydrochloride**.



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Caption: Synthetic pathway for **2-Ethoxybenzamide hydrochloride**.

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Caption: Analytical workflow for spectroscopic characterization.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146318#spectroscopic-data-for-2-ethoxybenzamidine-hydrochloride-nmr-ir-ms>]

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